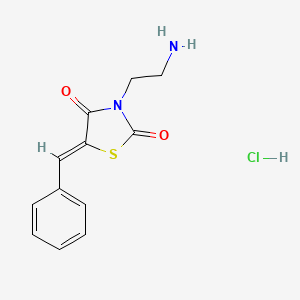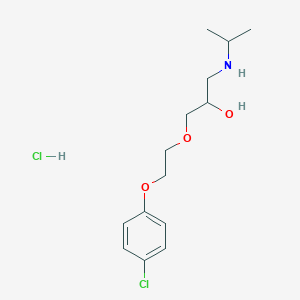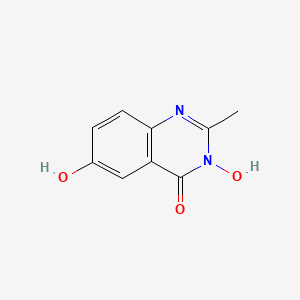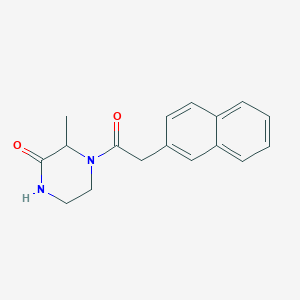![molecular formula C16H17Cl2N3O4 B2924259 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide CAS No. 2034535-12-9](/img/structure/B2924259.png)
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is a synthetic organic compound that has garnered attention due to its potential applications in various fields, including agriculture and pharmaceuticals. This compound is characterized by its complex structure, which includes a dichlorophenoxy group, an oxadiazole ring, and an oxan-4-yl moiety.
作用机制
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target plant growth hormones, specifically auxins . These hormones are crucial for plant cell growth and differentiation .
Mode of Action
The compound likely interacts with its targets by mimicking the natural auxins in plants, leading to uncontrolled and abnormal growth, eventually causing the death of the plant . .
Biochemical Pathways
The compound likely affects the auxin signaling pathway, disrupting the normal growth and development processes in plants . The downstream effects could include abnormal cell enlargement, tissue differentiation, and eventual plant death .
Pharmacokinetics
Similar compounds like 2,4-d are known to have good solubility in water , which could impact their bioavailability. They are also known to be volatile , which could influence their distribution in the environment.
Result of Action
The molecular and cellular effects of the compound’s action likely involve disruption of normal cell growth and differentiation, leading to abnormal tissue development and eventual plant death . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. For instance, the compound’s volatility could lead to its dispersion into non-target areas . Additionally, its water solubility could influence its distribution in the soil and its potential for leaching .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the preparation of 2,4-dichlorophenoxyacetic acid. This can be achieved through the chlorination of phenoxyacetic acid under controlled conditions.
Oxadiazole Ring Formation: The next step involves the synthesis of the 1,2,4-oxadiazole ring. This can be accomplished by reacting hydrazine derivatives with carboxylic acids or their derivatives.
Coupling Reaction: The final step involves coupling the dichlorophenoxy intermediate with the oxadiazole derivative in the presence of suitable coupling agents and catalysts to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine derivative.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学研究应用
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide has several scientific research applications:
Agriculture: It can be used as a herbicide due to its ability to inhibit the growth of unwanted plants.
Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.
Material Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a simpler structure.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with a similar dichlorophenoxy group but different overall structure.
2-methyl-4-chlorophenoxyacetic acid: A herbicide with a similar mode of action but different chemical structure.
Uniqueness
2-(2,4-dichlorophenoxy)-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is unique due to its combination of a dichlorophenoxy group, an oxadiazole ring, and an oxan-4-yl moiety
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2N3O4/c17-11-1-2-13(12(18)7-11)24-9-14(22)19-8-15-20-16(21-25-15)10-3-5-23-6-4-10/h1-2,7,10H,3-6,8-9H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIUJQICSBBCBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)ethanone](/img/structure/B2924179.png)
![N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2924180.png)
![N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide](/img/structure/B2924181.png)
![Rac-[(3r,4s)-4-(3-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2924183.png)


![N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B2924186.png)
![N,N-diallyl-4-(2-(5-nitrobenzo[b]thiophene-2-carbonyl)hydrazinecarbonyl)benzenesulfonamide](/img/structure/B2924187.png)

![N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2924195.png)
![2-methyl-N-(oxan-4-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B2924196.png)
![2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2924197.png)

